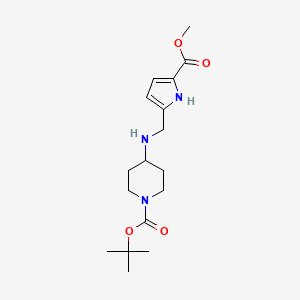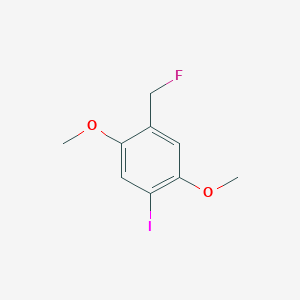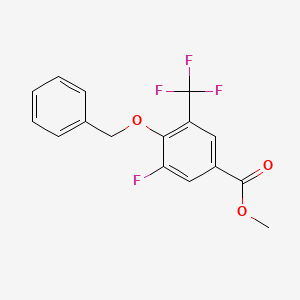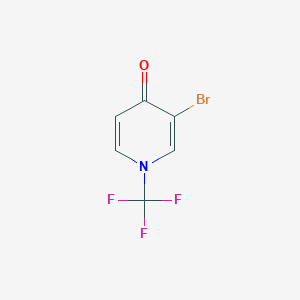![molecular formula C11H16BrN5 B14042931 bromo-7-ethyl-N-isobutyl-7H-imidazo[4,5-c]pyridazin-8-amine](/img/structure/B14042931.png)
bromo-7-ethyl-N-isobutyl-7H-imidazo[4,5-c]pyridazin-8-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bromo-7-ethyl-N-isobutyl-7H-imidazo[4,5-c]pyridazin-8-amine is a heterocyclic compound that features an imidazo[4,5-c]pyridazine core. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of bromine, ethyl, and isobutyl groups in its structure contributes to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bromo-7-ethyl-N-isobutyl-7H-imidazo[4,5-c]pyridazin-8-amine typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate substituted hydrazines with α,β-unsaturated carbonyl compounds, followed by bromination and alkylation steps. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Bromo-7-ethyl-N-isobutyl-7H-imidazo[4,5-c]pyridazin-8-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The presence of the bromine atom allows for cross-coupling reactions, such as Suzuki or Heck coupling, to introduce various substituents.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium or copper catalysts, with ligands like triphenylphosphine (PPh3), in solvents like DMF or THF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted imidazo[4,5-c]pyridazines, while coupling reactions can introduce aryl or alkyl groups at the bromine position.
科学的研究の応用
Bromo-7-ethyl-N-isobutyl-7H-imidazo[4,5-c]pyridazin-8-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural product analogs and other heterocyclic compounds.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism by which bromo-7-ethyl-N-isobutyl-7H-imidazo[4,5-c]pyridazin-8-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the imidazo[4,5-c]pyridazine core allows for interactions with various biological pathways, potentially leading to therapeutic effects.
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the position of the nitrogen atoms.
Imidazo[1,5-a]quinoxalines: These compounds have a fused quinoxaline ring, offering different electronic properties and biological activities.
Uniqueness
Bromo-7-ethyl-N-isobutyl-7H-imidazo[4,5-c]pyridazin-8-amine is unique due to the specific substitution pattern on the imidazo[4,5-c]pyridazine core. The presence of the bromine, ethyl, and isobutyl groups provides distinct reactivity and potential for diverse applications compared to other similar compounds.
特性
分子式 |
C11H16BrN5 |
|---|---|
分子量 |
298.18 g/mol |
IUPAC名 |
3-bromo-5-ethyl-N-(2-methylpropyl)imidazo[4,5-c]pyridazin-6-amine |
InChI |
InChI=1S/C11H16BrN5/c1-4-17-8-5-9(12)15-16-10(8)14-11(17)13-6-7(2)3/h5,7H,4,6H2,1-3H3,(H,13,14,16) |
InChIキー |
ARPFDVZBIIKHQC-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=CC(=NN=C2N=C1NCC(C)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-(3,8-Diazabicyclo[3.2.1]octan-3-YL)-2,2,2-trifluoroethanone hydrochloride](/img/structure/B14042892.png)







